4-Aminophenazone, also known as 4-aminoantipyrine, is a pyrazolone derivative. It is a metabolite of metamizole, a widely used analgesic and antipyretic drug. [] 4-Aminophenazone is often used in scientific research as a model compound to study drug metabolism, analytical chemistry methods, and chemical reactions. [, , , ]
Aminopyrine was first synthesized in the early 20th century and has since been utilized in various medicinal formulations. Its discovery is attributed to the need for effective analgesics during a time when few options were available. The compound is derived from antipyrine, which serves as its precursor.
Aminopyrine is classified as a non-steroidal anti-inflammatory drug (NSAID) and is part of the broader category of pyrazolones. Its chemical structure features a pyrazolone ring, which is crucial for its biological activity.
The synthesis of aminopyrine typically involves several key steps:
Aminopyrine has a molecular formula of C₁₁H₁₂N₄O and a molecular weight of approximately 216.24 g/mol. Its structure consists of a pyrazolone ring with an amino group attached at the para position relative to the carbonyl group.
Aminopyrine participates in various chemical reactions, including:
The reactions involving aminopyrine are typically conducted under controlled conditions to ensure high yield and purity of products. Analytical techniques such as high-performance liquid chromatography are commonly employed to monitor reaction progress and product formation .
The mechanism of action of aminopyrine primarily involves inhibition of cyclooxygenase enzymes, which play a critical role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By inhibiting these enzymes, aminopyrine reduces the production of pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects .
Studies have shown that aminopyrine has a stronger inhibitory effect on certain enzymes compared to its precursor antipyrine, highlighting its potential therapeutic advantages .
Relevant analyses include spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm the structural integrity and purity of synthesized aminopyrine .
Aminopyrine has several significant applications:
Aminopyrine (aminophenazone), first synthesized in the late 19th century, emerged as a cornerstone non-steroidal anti-inflammatory drug (NSAID) by the early 20th century. Its potent antipyretic and analgesic properties positioned it as a preferred alternative to phenacetin and aspirin for conditions like rheumatoid arthritis and fever management. Mechanistically, aminopyrine inhibits cyclooxygenase (COX) enzymes—particularly COX-1 and COX-2—thereby suppressing prostaglandin synthesis. This action is shared with metabolites like 4-aminoantipyrine, which retain comparable pharmacological activity [1] [4].
By the 1970s, research illuminated aminopyrine’s metabolic vulnerabilities. Hepatic monooxygenases, including cytochrome P450 enzymes, metabolize aminopyrine via N-demethylation—a process potently inhibited by agents like SKF 525-A. This inhibition elevates plasma aminopyrine concentrations and prolongs its antipyretic effects, confirming its dependence on hepatic metabolism for clearance [1]. Global regulatory agencies, however, began reassessing aminopyrine’s risk-benefit profile following evidence of agranulocytosis. The U.S. FDA mandated its withdrawal in 2000, a move mirrored across 30+ countries [2] [4]. This shift paralleled pharmacological innovations: paracetamol (acetaminophen) supplanted aminopyrine due to its perceived safety, despite an incompletely understood mechanism involving central COX inhibition [5].
Table 1: Global Regulatory Milestones for Aminopyrine
Year | Region/Agency | Action | Scientific Basis |
---|---|---|---|
Early 1900s | Global Markets | Introduction as NSAID | Potent antipyretic/analgesic properties |
1970s | Research Communities | Metabolic pathway identification | Hepatic N-demethylation by monooxygenases [1] |
2000 | U.S. FDA | Market withdrawal | Agranulocytosis risk [2][4] |
Post-2000 | EU, Canada, Australia | Use restrictions/bans | Alignment with FDA safety protocols [6] |
Aminopyrine’s transition into illicit herbal products represents a public health crisis across East Asia. In China’s Guangdong and Guangxi provinces, regulatory inspections (2018–2023) identified aminopyrine in 7%–25% of herbal teas marketed for "rapid cold/fever relief." Key case studies include:
Analytical methodologies evolved to combat adulteration:
Table 2: Noteworthy Adulteration Incidents Involving Aminopyrine
Product Name | Origin | Adulterants Detected | Health Claim |
---|---|---|---|
Black Pills for Arthritis | Multiple (China) | Aminopyrine, phenylbutazone, diazepam | "Rapid arthritis relief" |
Gan Mao Qing Capsules | Guangzhou, China | Aminopyrine, chlorpheniramine, acetaminophen | "Natural cold remedy" |
Yin Chiao Chieh Tu Pian | Taiwan/China | Aminopyrine, antihistamines | "Cold/sinus treatment" |
Ox Head Brand Tong Shui Wan | Hong Kong | Aminopyrine, indomethacin | "Musculoskeletal pain" |
The persistence of aminopyrine adulteration stems from intersecting economic and sociocultural factors:
Table 3: Socioeconomic Drivers of Aminopyrine Adulteration
Driver | Manifestation | Impact |
---|---|---|
Market Demand | Consumer preference for fast-acting "natural" products | 20–30% sales increase for adulterated products [2] |
Production Economics | Low-cost aminopyrine vs. expensive botanicals | 70% cost reduction in illicit manufacturing [6] |
Regulatory Gaps | Inconsistent surveillance in East Asia | 25% adulteration rate in unregulated markets [6] |
Cultural Perception | Equating potency with efficacy | Sustained demand despite safety campaigns [2][6] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2